Tetrahydroxydiboron

Catalog No.
S636947
CAS No.
13675-18-8
M.F
B2H4O4
M. Wt
89.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydroxydiboron

CAS Number

13675-18-8

Product Name

Tetrahydroxydiboron

IUPAC Name

hypoboric acid

Molecular Formula

B2H4O4

Molecular Weight

89.66 g/mol

InChI

InChI=1S/B2H4O4/c3-1(4)2(5)6/h3-6H

InChI Key

SKOWZLGOFVSKLB-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

B(B(O)O)(O)O

The exact mass of the compound Tetrahydroxydiboron is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of boron oxoacid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrahydroxydiboron (CAS: 13675-18-8), commonly referred to as bis(boronic acid) or BBA, is a highly atom-economical diboron reagent utilized for the direct synthesis of boronic acids and potassium trifluoroborates. Unlike traditional borylating agents, BBA is characterized by its high mass-efficiency (MW: 89.65 g/mol), water solubility, and the generation of environmentally benign boric acid as a byproduct. In industrial procurement, it is prioritized as a green-chemistry alternative that streamlines downstream purification, reduces the E-factor of cross-coupling workflows, and enables direct access to free boronic acids without requiring intermediate deprotection steps [1].

Replacing tetrahydroxydiboron with the industry-standard bis(pinacolato)diboron (B2pin2) introduces severe process inefficiencies and steric limitations. In pharmaceutical manufacturing workflows, using B2pin2 necessitates an additional hydrolysis step to convert the resulting pinacol boronate ester into the active boronic acid, generating stoichiometric pinacol waste that complicates product isolation and increases cycle times [1]. Furthermore, the bulky tetramethyl-substituted pinacolato ligands create significant steric hindrance, which completely suppresses reactivity in acid-free allylic borylations and prevents dense packing during the surface functionalization of nanomaterials . Consequently, substituting BBA with B2pin2 directly inflates processing costs and limits the available substrate scope.

Pilot-Scale Cost Reduction and Process Simplification

In a 65 kg pilot-plant scale Miyaura borylation, the use of tetrahydroxydiboron fundamentally streamlined the manufacturing process compared to the B2pin2 baseline. By directly yielding the boronic acid, BBA eliminated the need for ester hydrolysis, significantly reducing plant cycle time. This process simplification resulted in a 47% overall cost reduction for the borylation step [1].

Evidence DimensionOverall borylation process cost and cycle steps at 65 kg scale
Target Compound DataBBA (Tetrahydroxydiboron): Direct boronic acid formation, 47% cost reduction
Comparator Or BaselineB2pin2: Requires ester hydrolysis, baseline cost (100%)
Quantified Difference47% cost reduction and elimination of one synthetic step
Conditions65 kg pilot plant scale Miyaura borylation

Provides a compelling financial and operational justification for selecting BBA in large-scale API manufacturing.

Atom Economy and Reagent Mass Efficiency

Tetrahydroxydiboron offers a vastly superior atom economy for borylation reactions when compared to bis(pinacolato)diboron. With a molecular weight of 89.65 g/mol versus B2pin2's 253.94 g/mol, BBA delivers approximately 2.8 times more borylating equivalents per gram of procured material. Furthermore, BBA generates easily removable, water-soluble boric acid as a byproduct, whereas B2pin2 generates organic pinacol waste that increases the E-factor and requires complex organic phase separations [1].

Evidence DimensionBorylating equivalents per gram and byproduct profile
Target Compound DataBBA: MW 89.65 g/mol, yields water-soluble boric acid
Comparator Or BaselineB2pin2: MW 253.94 g/mol, yields organic pinacol waste
Quantified Difference2.8x higher mass efficiency and elimination of organic byproduct waste
ConditionsStandard stoichiometric borylation calculations

Drastically reduces the mass of reagent required per batch and simplifies waste management, lowering overall procurement and disposal costs.

Reactivity in Acid-Free Allylic Borylation

BBA demonstrates distinct reactivity under neutral conditions where bulkier diboron reagents fail. In the palladium-catalyzed borylation of cinnamyl alcohol without the addition of an acid promoter (e.g., TSOH), tetrahydroxydiboron successfully facilitated the reaction to yield the boronic ester. Under the exact same acid-free conditions, bis(pinacolato)diboron (B2pin2) showed zero conversion, failing to react entirely .

Evidence DimensionConversion of cinnamyl alcohol to boronate without acid promoter
Target Compound DataBBA: Positive conversion (reaction proceeds)
Comparator Or BaselineB2pin2: 0% conversion (no reaction)
Quantified DifferenceAbsolute reactivity difference (active vs. inactive) under neutral conditions
ConditionsPd-catalyzed borylation in DMSO/MeOH (3:1) at 55 °C without TSOH

Enables the successful borylation of highly acid-sensitive substrates that would degrade under the conditions required for B2pin2.

Steric Profile in Nanomaterial Surface Doping

The compact molecular size of tetrahydroxydiboron allows for denser surface interactions compared to B2pin2. In the n-type doping of single-walled carbon nanotubes (SWCNTs), the B2(OH)4-derived radical achieved a planar stacking distance of 3.29 Å and a high charge transfer of 0.21e. In contrast, the B2pin2 derivative exhibited a warped structure due to the steric hindrance of its four methyl groups, resulting in a significantly lower charge transfer of only 0.10e and insufficient surface coverage to prevent air-induced de-doping[1].

Evidence DimensionDopant charge transfer efficiency to SWCNTs
Target Compound DataBBA-derived dopant: 0.21e (planar structure)
Comparator Or BaselineB2pin2-derived dopant: 0.10e (warped structure)
Quantified Difference>2x higher electron injection efficiency and stable planar stacking
ConditionsPyridine-mediated B-B bond cleavage on SWCNT surfaces at room temperature

Crucial for advanced materials procurement, as BBA provides the necessary steric clearance for high-density, stable surface functionalization.

Large-Scale Pharmaceutical API Manufacturing

BBA is the preferred reagent for industrial-scale Miyaura borylations where minimizing cycle time is critical. By eliminating the ester hydrolysis step required by B2pin2, BBA directly reduces overall process costs by up to 47% and avoids the generation of stoichiometric pinacol waste [1].

Green Chemistry and Aqueous Cross-Coupling Workflows

For laboratories and facilities prioritizing low E-factors, BBA provides 2.8 times more borylating equivalents per gram than B2pin2. Its use is highly recommended in aqueous workflows where its water-soluble boric acid byproduct can be easily washed away, eliminating the need for complex organic phase separations [2].

Functionalization of Acid-Sensitive Intermediates

BBA should be selected over B2pin2 when borylating highly acid-sensitive allylic alcohols. Because BBA can successfully drive borylation under strictly neutral conditions—where B2pin2 yields 0% conversion—it prevents the degradation of delicate substrates .

High-Density Surface Doping of Carbon Nanomaterials

In advanced materials science, BBA is the optimal choice for the stable n-type doping of single-walled carbon nanotubes. Its lack of bulky methyl groups allows for planar surface stacking and >2x higher electron injection efficiency compared to sterically hindered B2pin2 derivatives [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

90.0295689 Da

Monoisotopic Mass

90.0295689 Da

Heavy Atom Count

6

UNII

D0Q7FO865W

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.02%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13675-18-8

Wikipedia

Tetrahydroxydiboron

Dates

Last modified: 08-15-2023

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